1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine
Overview
Description
The compound is an organic molecule with a phenyl ring (a hexagonal carbon ring) that has bromo and trifluoromethyl substituents, as well as a dimethylmethanamine group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring with bromo and trifluoromethyl substituents, and a dimethylmethanamine group attached to the ring .Chemical Reactions Analysis
The compound, due to the presence of the phenyl ring and various substituents, could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence its properties .Scientific Research Applications
Neurokinin-1 Receptor Antagonist
- An orally active neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. It has high water solubility and efficacy in pre-clinical tests (Harrison et al., 2001).
Synthesis of Nilotinib
- Involved in the synthesis of Nilotinib, an antitumor agent. The compound serves as a key intermediate in the chemical synthesis process, indicating its utility in pharmaceutical research (Wang Cong-zhan, 2009).
Organometallic Synthesis
- A versatile starting material in organometallic synthesis. It is used in the preparation of various metal-organic compounds, highlighting its significance in materials science and chemistry (Porwisiak & Schlosser, 1996).
Serotonin Agonist
- A potent serotonin 5-HT2A/2C agonist. Its synthesis and the study of its agonist properties contribute to the understanding of neurotransmitter functions and can be relevant in neuropharmacology (Nichols et al., 1994).
Steric Pressure Study
- Used in the study of steric pressure in chemical reactions, providing insights into molecular interactions and reaction dynamics (Schlosser et al., 2006).
Pyrazole Synthesis
- Acts as a precursor in the synthesis of pyrazoles, demonstrating its role in the creation of heterocyclic compounds, which are vital in many areas of chemistry and pharmacology (Martins et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors
Mode of Action
It’s known that the bromide in the compound can be activated by halogen-metal interconversion using butyllithium . The organolithium intermediate thus formed can react with a variety of electrophiles . This suggests that the compound may interact with its targets through electrophilic substitution reactions.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
Given the potential biological activities mentioned above , it can be hypothesized that the compound may have a range of effects at the molecular and cellular level, depending on the specific targets and pathways involved.
Action Environment
It’s known that the compound is a solid under room temperature conditions This suggests that the compound may be stable under a range of environmental conditions
Future Directions
Biochemical Analysis
Biochemical Properties
1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes or receptors, resulting in changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability at specific sites within the cell, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c1-15(2)6-7-3-8(10(12,13)14)5-9(11)4-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUMDWVTDBQLIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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